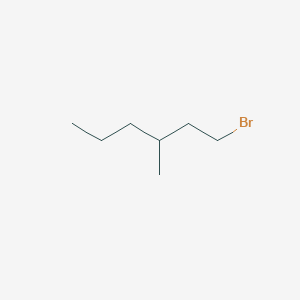
1-Bromo-3-methylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-methylhexane is an organic compound with the molecular formula C7H15Br. It is a type of alkyl halide, specifically a bromoalkane, where a bromine atom is attached to the third carbon of a hexane chain that also has a methyl group attached to the third carbon. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
1-Bromo-3-methylhexane can be synthesized through several methods:
Halogenation of Alkanes: One common method involves the free radical halogenation of 3-methylhexane using bromine (Br2) under UV light. This process selectively replaces a hydrogen atom with a bromine atom at the third carbon position.
Industrial Production: In industrial settings, the compound can be produced by the reaction of 3-methylhexanol with hydrobromic acid (HBr) in the presence of a catalyst like sulfuric acid (H2SO4). This method ensures a high yield of the desired product.
Chemical Reactions Analysis
1-Bromo-3-methylhexane undergoes various chemical reactions, including:
-
Nucleophilic Substitution Reactions (SN1 and SN2)
SN1 Reaction: Involves the formation of a carbocation intermediate. For example, when reacted with water, it forms 3-methyl-3-hexanol.
SN2 Reaction: A direct displacement reaction where a nucleophile attacks the carbon attached to the bromine, leading to the formation of a new compound.
-
Elimination Reactions: : When treated with a strong base like potassium tert-butoxide, this compound can undergo elimination to form alkenes such as 3-methylhex-2-ene.
-
Oxidation and Reduction: : While this compound is less commonly involved in oxidation and reduction reactions, it can be converted to other functional groups under specific conditions.
Scientific Research Applications
1-Bromo-3-methylhexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used to create derivatives that may have potential medicinal properties.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methylhexane in chemical reactions typically involves the formation of a carbocation intermediate in SN1 reactions or a direct nucleophilic attack in SN2 reactions. The bromine atom, being a good leaving group, facilitates these reactions by departing from the carbon chain, allowing the nucleophile to attach.
Comparison with Similar Compounds
1-Bromo-3-methylhexane can be compared with other similar compounds such as:
1-Bromohexane: Lacks the methyl group, making it less sterically hindered and more reactive in SN2 reactions.
3-Bromo-3-methylhexane: Has the bromine atom attached to the same carbon as the methyl group, leading to different reactivity and steric effects.
1-Chloro-3-methylhexane: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity due to the difference in electronegativity and bond strength.
These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.
Properties
CAS No. |
75854-66-9 |
|---|---|
Molecular Formula |
C7H15Br |
Molecular Weight |
179.10 g/mol |
IUPAC Name |
1-bromo-3-methylhexane |
InChI |
InChI=1S/C7H15Br/c1-3-4-7(2)5-6-8/h7H,3-6H2,1-2H3 |
InChI Key |
VTHCZPQORQUSGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13168386.png)
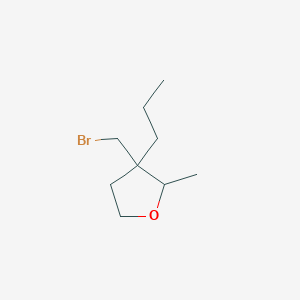
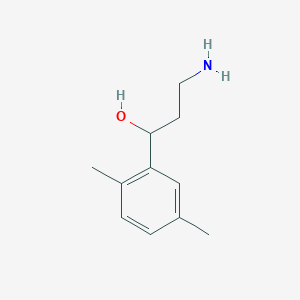
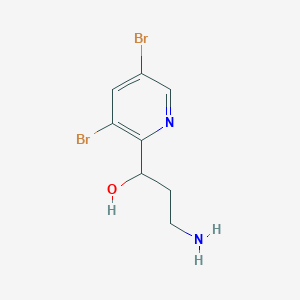
![1-Butyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13168410.png)
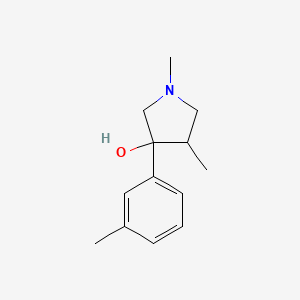
![Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13168452.png)
![(1S)-2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13168459.png)
![2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13168465.png)

![[1-(Aminomethyl)-3-methylcyclohexyl]methanol](/img/structure/B13168469.png)
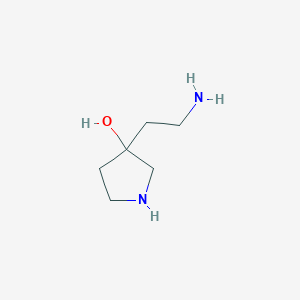
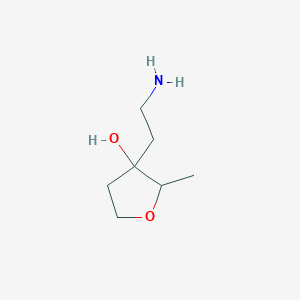
![6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13168479.png)
